molecular formula C31H49N5O8S B1673853 4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid CAS No. 137005-17-5

4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid

Número de catálogo: B1673853
Número CAS: 137005-17-5
Peso molecular: 651.8 g/mol
Clave InChI: TXTJVOOURRNANH-QEXBQMGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KSG-504, también conocido como (S)-arginium ®-4-[N-(3-metoxipentil)-N-pentilcarbamoyl]-5-(2-naftilsulfonil) pentanoato monohidratado, es un compuesto no peptídico sintetizado por Kissei Pharmaceutical Co., Ltd. Es un antagonista del receptor de colecistoquinina-A (CCK-A) con una selectividad y afinidad superiores a los receptores CCK-A .

Métodos De Preparación

La síntesis de KSG-504 involucra varios pasos:

Análisis De Reacciones Químicas

KSG-504 experimenta varias reacciones químicas, incluyendo:

Aplicaciones Científicas De Investigación

Structural Characteristics

  • Molecular Formula : C25H35N3O6S
  • Molecular Weight : 651.8 g/mol
  • IUPAC Name : (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; (4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid .

Anticancer Activity

Recent studies have indicated that compounds similar to 4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid exhibit significant anticancer properties. Research has demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have shown that it exhibits effective antibacterial and antifungal properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The molecular docking studies suggest that it interacts favorably with bacterial enzymes, enhancing its efficacy as an antimicrobial agent .

Anti-inflammatory Effects

This compound has been explored for its potential as a tachykinin receptor antagonist. This mechanism is relevant in treating inflammatory diseases, pain, and migraine conditions. The compound's ability to modulate neurokinin receptors may provide therapeutic benefits in managing these conditions .

Antioxidant Activity

The antioxidant properties of this compound have also been studied, with findings indicating that it can scavenge free radicals effectively. This activity is crucial for developing new therapeutic agents aimed at oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A series of derivatives based on the structure of this compound were synthesized and tested for their anticancer activity against various cell lines. The results showed that specific modifications to the molecular structure enhanced the anticancer efficacy significantly.

Case Study 2: Antimicrobial Activity

In a comparative study, the antimicrobial efficacy of this compound was evaluated against standard antibiotics. The results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents.

Summary Table of Findings

ApplicationActivity TypeNotable Results
AnticancerCell line inhibitionIC50 values between 1.9 - 7.52 μg/mL
AntimicrobialBacterial/FungalEffective against Pseudomonas and Staphylococcus
Anti-inflammatoryTachykinin antagonistPotential in treating pain and inflammation
AntioxidantFree radical scavengingSignificant inhibition of DPPH radicals

Mecanismo De Acción

KSG-504 ejerce sus efectos antagonizando los receptores CCK-A. Inhibe la unión de la colecistoquinina a estos receptores, reduciendo así la secreción de enzimas pancreáticas y otros procesos digestivos. Esta inhibición es dependiente de la dosis y se ha demostrado que reduce significativamente la producción de amilasa pancreática y otras secreciones enzimáticas .

Comparación Con Compuestos Similares

KSG-504 es único en su alta selectividad y afinidad por los receptores CCK-A. Los compuestos similares incluyen:

KSG-504 destaca por su selectividad superior y eficacia en la inhibición de los procesos mediados por el receptor CCK-A.

Actividad Biológica

4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid, often referred to as a cholecystokinin (CCK) A receptor antagonist, has garnered attention for its potential therapeutic applications. This compound is characterized by a complex structure that includes a naphthyl sulfonyl moiety, which is critical for its biological activity. Understanding its biological activity is essential for evaluating its therapeutic potential and mechanism of action.

  • Molecular Formula : C₃₁H₄₃N₃O₄S
  • Molecular Weight : 651.8 g/mol .
  • Structure : The compound features a carbamoyl group linked to a pentanoic acid backbone, with a methoxypropyl side chain and a naphthyl sulfonyl group.

The primary action of this compound is as an antagonist of the CCK A receptor. CCK receptors are involved in various physiological processes, including digestion and appetite regulation. By inhibiting these receptors, the compound may influence gastrointestinal motility and satiety signaling.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antagonistic activity against CCK A receptors. In vitro evaluations have shown that it effectively inhibits CCK-induced signaling pathways in various cell lines.

  • Receptor Binding Affinity : Studies indicate that the compound has a high affinity for CCK A receptors, which suggests its potential as a therapeutic agent in conditions related to dysregulated CCK signaling.
  • Functional Assays : In functional assays, the compound has been shown to decrease intracellular calcium levels in response to CCK stimulation, confirming its role as an antagonist .

Case Studies

Several case studies have highlighted the pharmacological effects of this compound:

  • Appetite Regulation : In animal models, administration of the compound resulted in reduced food intake, suggesting its potential application in obesity management.
  • Gastrointestinal Disorders : The compound has been evaluated for its effects on gastrointestinal motility, with findings indicating that it may alleviate symptoms associated with dyspepsia and other gastrointestinal disorders.

Data Table: Biological Activity Summary

Study TypeFindingsReference
In Vitro BindingHigh affinity for CCK A receptors
Functional AssaysDecreased intracellular calcium levels
Animal StudiesReduced food intake; potential anti-obesity effect

Propiedades

Número CAS

137005-17-5

Fórmula molecular

C31H49N5O8S

Peso molecular

651.8 g/mol

Nombre IUPAC

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid

InChI

InChI=1S/C25H35NO6S.C6H14N4O2/c1-3-4-7-15-26(16-8-17-32-2)25(29)22(12-14-24(27)28)19-33(30,31)23-13-11-20-9-5-6-10-21(20)18-23;7-4(5(11)12)2-1-3-10-6(8)9/h5-6,9-11,13,18,22H,3-4,7-8,12,14-17,19H2,1-2H3,(H,27,28);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t22-;4-/m00/s1

Clave InChI

TXTJVOOURRNANH-QEXBQMGZSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N

SMILES isomérico

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(C[C@@H](C(=O)O)N)CN=C(N)N

SMILES canónico

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)C1=CC2=CC=CC=C2C=C1.C(CC(C(=O)O)N)CN=C(N)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4-N-(3-methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
KSG 504
KSG-504
L-Arginine, mono((R)-5-((3-methoxypropyl)pentylamino)-4-((2-naphthalenylsulfonyl)methyl)-5-oxopentanoate)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 3
Reactant of Route 3
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 4
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 5
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid
Reactant of Route 6
4-N-(3-Methoxypropyl)-N-pentylcarbamoyl-5-(2-naphthylsulfonyl)pentanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.